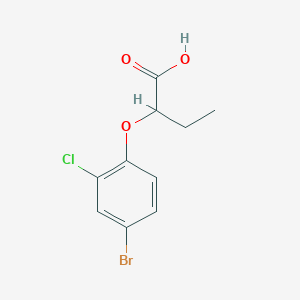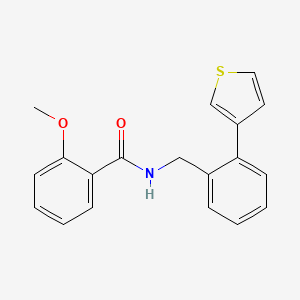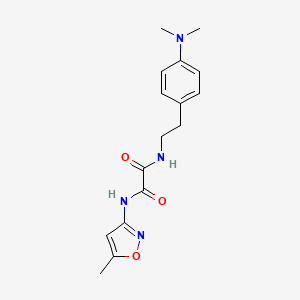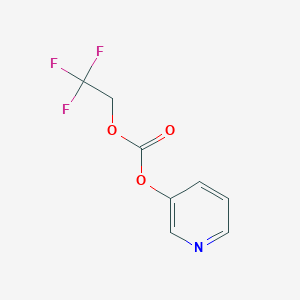![molecular formula C16H16N2O2S B2840898 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886922-61-8](/img/structure/B2840898.png)
1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a 2-methylbenzyl group and a methylsulfonyl group attached to the benzimidazole core.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzimidazole Core: The synthesis typically begins with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or acetic acid, under acidic conditions to form the benzimidazole core.
Introduction of the 2-methylbenzyl Group: The benzimidazole core is then alkylated with 2-methylbenzyl chloride in the presence of a base, such as potassium carbonate or sodium hydride, to introduce the 2-methylbenzyl group.
Sulfonylation: Finally, the methylsulfonyl group is introduced by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base, such as triethylamine or pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
化学反应分析
Types of Reactions: 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nitric acid, halogens (chlorine, bromine), and acetic acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitrobenzoimidazoles, halobenzoimidazoles.
科学研究应用
1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities. It may act as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or anticancer drug.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
相似化合物的比较
1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
1-(2-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a chlorine substituent instead of a methyl group.
1-(2-methylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
1-(2-methylbenzyl)-2-(methylsulfinyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfinyl group instead of a methylsulfonyl group.
Uniqueness: this compound is unique due to the specific combination of the 2-methylbenzyl and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be exploited in various scientific and industrial applications.
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-methylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-7-3-4-8-13(12)11-18-15-10-6-5-9-14(15)17-16(18)21(2,19)20/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMKTIGLGJPAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2840821.png)
![Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate](/img/structure/B2840822.png)









